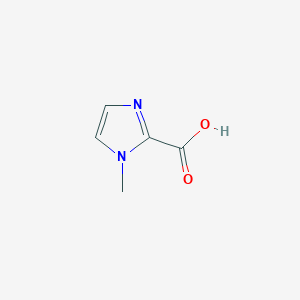

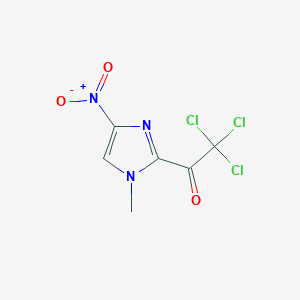

1-Methyl-4-nitro-2-(trichloroacetyl)-1H-imidazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Molecular Structure Analysis

The crystal structure of the compound has been determined in the orthorhombic space group Pbca . The CNO skeleton is essentially planar, except for the carbonyl O atom, which deviates by 0.217 (3) Å . There is a strong interaction between one of the nitro O atoms and a Cl atom of a neighboring molecule .Physical And Chemical Properties Analysis

The molecular formula of 1-Methyl-4-nitro-2-(trichloroacetyl)-1H-imidazole is C7H5Cl3N2O3 . It appears as pale yellow to yellowish-brown crystals or crystalline powder . The compound should be stored at 2-10 degrees Celsius .Applications De Recherche Scientifique

Synthesis of Heterocyclic Compounds

"1-Methyl-4-nitro-2-(trichloroacetyl)-1H-imidazole" serves as a precursor in the synthesis of heterocyclic compounds. For instance, its reaction with other organic molecules has led to the creation of novel imidazole derivatives with potential applications in various fields, including medicinal chemistry and material science. Stefancich, Silvestri, and Artico (1993) detailed the synthesis of imidazo[2,1-c]-s-triazolo[4,3-a]-[1,4]benzodiazepine derivatives, highlighting the compound's role in generating new chemical entities with distinct properties (Stefancich, Silvestri, & Artico, 1993).

Chemical Transformation and Reactivity

Research has explored the chemical reactivity and transformation capabilities of "1-Methyl-4-nitro-2-(trichloroacetyl)-1H-imidazole." Crozet et al. (1985) studied its reactivity with tertiary nitronate anions, leading to compounds with ethylenic double bonds, demonstrating its utility in synthesizing structurally diverse molecules (Crozet et al., 1985).

Material Science Applications

In material science, the compound has been investigated for its potential in creating energetic materials and ionic liquids. Gao et al. (2006) prepared and analyzed thermally stable azolium salts derived from "1-Methyl-4-nitro-2-(trichloroacetyl)-1H-imidazole," which could have implications for developing high-density materials with specific thermal properties (Gao et al., 2006).

Advanced Synthesis Techniques

An improved synthesis method for "1-Methyl-4-nitro-2-(trichloroacetyl)-1H-imidazole" was reported by Masiukiewicz, Mrugala, and Rzeszotarska (2005), emphasizing the compound's significance in facilitating efficient and reproducible chemical synthesis processes (Masiukiewicz, Mrugala, & Rzeszotarska, 2005).

Crystal Structure Analysis

The compound's crystal structure and its derivatives have been analyzed to understand better its interactions and bonding patterns, crucial for designing compounds with desired physical and chemical properties. Wu, Liu, and Ng (2005) discussed the hydrolysis product of a closely related compound, highlighting the importance of structural analysis in understanding the compound's behavior and applications (Wu, Liu, & Ng, 2005).

Propriétés

IUPAC Name |

2,2,2-trichloro-1-(1-methyl-4-nitroimidazol-2-yl)ethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4Cl3N3O3/c1-11-2-3(12(14)15)10-5(11)4(13)6(7,8)9/h2H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INKVZBLTZFTRTH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(N=C1C(=O)C(Cl)(Cl)Cl)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4Cl3N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30426739 |

Source

|

| Record name | 2,2,2-Trichloro-1-(1-methyl-4-nitro-1H-imidazol-2-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30426739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Methyl-4-nitro-2-(trichloroacetyl)-1H-imidazole | |

CAS RN |

120095-64-9 |

Source

|

| Record name | 2,2,2-Trichloro-1-(1-methyl-4-nitro-1H-imidazol-2-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30426739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Hydroxy-10,11-dihydro-5H-dibenzo[a,d][7]annulen-5-one](/img/structure/B556772.png)